molecular formula C20H16N4O2S2 B15004970 Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl- CAS No. 633279-52-4

Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-

Cat. No.: B15004970
CAS No.: 633279-52-4
M. Wt: 408.5 g/mol
InChI Key: ASJKDHQNDVSWCG-UHFFFAOYSA-N
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Description

Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- is a complex organic compound that belongs to the class of thienothiophenes These compounds are known for their unique electronic properties and are often used in the development of organic semiconductors and other advanced materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]thiophene core, followed by the introduction of the dicarboxamide and diamino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The presence of amino groups allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.

Mechanism of Action

The mechanism of action of Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical reactions, influencing the behavior of other molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

  • Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
  • 2,5-Thiophenedicarboxylic acid
  • Thieno[3,2-b]thiophene

Comparison: Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- is unique due to the presence of both diamino and dicarboxamide groups, which provide it with distinct electronic and chemical properties

Properties

CAS No.

633279-52-4

Molecular Formula

C20H16N4O2S2

Molecular Weight

408.5 g/mol

IUPAC Name

3,4-diamino-2-N,5-N-diphenylthieno[2,3-b]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C20H16N4O2S2/c21-14-13-15(22)17(19(26)24-12-9-5-2-6-10-12)28-20(13)27-16(14)18(25)23-11-7-3-1-4-8-11/h1-10H,21-22H2,(H,23,25)(H,24,26)

InChI Key

ASJKDHQNDVSWCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=CC=C4)N

Origin of Product

United States

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